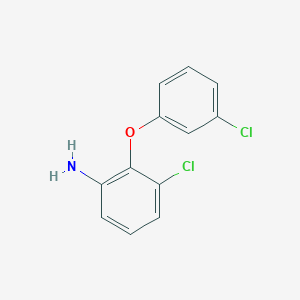

3-Chloro-2-(3-chlorophenoxy)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Chloro-2-(3-chlorophenoxy)aniline is an organic compound with the molecular formula C12H8Cl2NO.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Chloro-2-(3-chlorophenoxy)aniline involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It is known for its mild and functional group tolerant reaction conditions, making it suitable for the synthesis of various organic compounds .

Industrial Production Methods

The industrial production of this compound typically involves the use of metal complex catalysts. For example, heating metal or its salt in aniline or alkylaniline to produce a metal complex catalyst, followed by the addition of m-chloroaniline and ethylene under high temperature and pressure conditions, can yield the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-2-(3-chlorophenoxy)aniline undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various chlorinated aniline derivatives, while reduction can produce different amine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimalarial Activity

One of the most notable applications of 3-Chloro-2-(3-chlorophenoxy)aniline is in the development of antimalarial drugs. Research has indicated that this compound exhibits promising antiplasmodial activity when used in combination with other antimalarial agents such as artesunate and chloroquine.

Case Study: Antiplasmodial Combinations

A study evaluated the efficacy of combinations of this compound with artesunate and chloroquine against Plasmodium falciparum and Plasmodium berghei. The results showed that specific combinations inhibited parasite growth significantly, indicating synergistic effects.

| Combination | Strain | Combination Quantities | FIC; AS or CQ | FIC; ANI | Sum FIC |

|---|---|---|---|---|---|

| AS/ANI | 3D7 | 0.8 ng/ml AS + 2.6 μg/ml ANI | 0.5 | 0.36 | 0.86 |

| W2 | 1.1 ng/ml AS + 3.3 μg/ml ANI | 0.45 | 0.37 | 0.82 | |

| CQ/ANI | 3D7 | 4.6 ng/ml CQ + 3.1 μg/ml ANI | 0.42 | 0.43 | 0.85 |

| W2 | 22 ng/ml CQ + 3.7 μg/ml ANI | 0.45 | 0.42 | 0.87 |

The sum FIC values less than one indicate a synergistic interaction, suggesting that these combinations could be further explored for clinical use in treating malaria .

Cosmetic Formulation

Use in Cosmetic Products

Another application of this compound is in the formulation of cosmetics, where it serves as an ingredient due to its chemical properties that can enhance product performance.

Case Study: Topical Formulations

Research focused on developing topical formulations utilizing various polymers, including those derived from chlorinated anilines like this compound, to improve sensory and moisturizing properties of cosmetic products.

The study employed experimental design techniques to optimize formulations, demonstrating how different concentrations and combinations affected rheological parameters and sensory attributes.

Key Findings:

Wirkmechanismus

The mechanism of action of 3-Chloro-2-(3-chlorophenoxy)aniline involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Chloro-4-(4-chlorophenoxy)aniline: This compound has a similar structure but with different substitution patterns on the phenoxy group.

Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar chemical properties.

Uniqueness

3-Chloro-2-(3-chlorophenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specific scientific and industrial applications that require these particular properties.

Biologische Aktivität

3-Chloro-2-(3-chlorophenoxy)aniline is a chemical compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article explores its biological mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H9Cl2NO

- Molecular Weight : 248.11 g/mol

- CAS Number : 103-29-7

The compound features a chloro-substituted aniline structure, which is known for its reactivity and biological activity. The presence of chlorine atoms enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific tyrosine kinases, which play a crucial role in cell signaling pathways related to growth and proliferation. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, indicating its potential use as an antibacterial agent.

Biological Activity Data

| Activity Type | Effect | Reference |

|---|---|---|

| Tyrosine Kinase Inhibition | Suppresses cancer cell proliferation | |

| Antimicrobial | Effective against specific bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Studies

- Cancer Research : A study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.

- Antibacterial Efficacy : In another study, the compound was tested against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited notable antibacterial activity, supporting further exploration for clinical applications in treating infections.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The compound is expected to be well absorbed due to its lipophilic nature.

- Distribution : It likely distributes widely in tissues, influenced by blood flow and tissue permeability.

- Metabolism : Initial studies suggest metabolic pathways may include N-demethylation and hydroxylation.

- Excretion : Primarily excreted via renal pathways.

Toxicological Profile

While the therapeutic potential is promising, it is essential to consider the toxicological aspects:

Eigenschaften

IUPAC Name |

3-chloro-2-(3-chlorophenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO/c13-8-3-1-4-9(7-8)16-12-10(14)5-2-6-11(12)15/h1-7H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPFQGNXWPCPNQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=C(C=CC=C2Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.